molecular formula C20H24N6 B6458005 2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2549039-99-6

2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B6458005
CAS No.: 2549039-99-6
M. Wt: 348.4 g/mol
InChI Key: HCOSCZIMKGCGRL-UHFFFAOYSA-N
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Description

2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a piperazine ring and a trimethylpyrimidine moiety. The presence of these functional groups makes it a molecule of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction. This step involves reacting the quinoxaline derivative with a piperazine compound under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

    Attachment of the Trimethylpyrimidine Moiety: The final step involves the alkylation of the piperazine nitrogen with 2,5,6-trimethylpyrimidine. This reaction is typically carried out using an alkylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms. Solvent recovery and recycling, as well as waste management, would be crucial aspects of the industrial process to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced quinoxaline derivatives.

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Properties

IUPAC Name

2-methyl-3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-13-14(2)21-16(4)23-19(13)25-9-11-26(12-10-25)20-15(3)22-17-7-5-6-8-18(17)24-20/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOSCZIMKGCGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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